Anti-Inflammatory Potency: Alismoxide IC50 vs. Alisol B 23-Acetate in RAW264.7 Macrophages
Alismoxide demonstrates measurable anti-inflammatory activity in a standardized RAW264.7 macrophage assay, but with a higher IC50 (lower potency) compared to the major triterpene alisol B 23-acetate, the primary active constituent of Alismatis Rhizoma. This quantitative difference directly informs the selection of appropriate controls and reference standards for inflammation-related experiments [1][2]. Alismoxide inhibits LPS-induced nitric oxide production with an IC50 of 4300 nM (4.3 μM), establishing it as a moderately active sesquiterpene relative to the more potent triterpenes in the same plant [1].
| Evidence Dimension | Anti-inflammatory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4300 nM (4.3 μM) |
| Comparator Or Baseline | Alisol B 23-acetate IC50 = 0.55 μM (class-level reference value) |
| Quantified Difference | Alismoxide is approximately 7.8-fold less potent than alisol B 23-acetate in this assay |
| Conditions | Mouse RAW264.7 cells, LPS-induced NO production after 24 hrs, Griess assay |
Why This Matters
This quantitative difference prevents erroneous data interpretation when Alismoxide is used as a reference standard or control in anti-inflammatory assays involving Alismatis Rhizoma extracts.
- [1] TargetMol. (2025). Alismoxide (T6S2247). TargetMol. View Source
- [2] Tai, Y. N., et al. (2019). Determination of seven ingredients of different grades Alismatis Rhizoma by QAMS method. Zhongguo Zhong Yao Za Zhi, 44(11), 2219-2226. View Source
